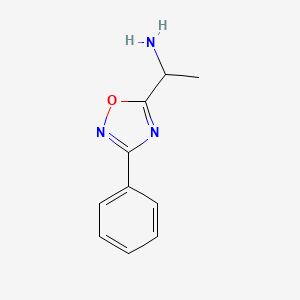

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine can be synthesized through several methods. One common approach involves the cyclization of amidoximes with nitriles. For instance, the reaction of an amidoxime with an aromatic nitrile in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxadiazole . Another method involves the use of acyl chlorides and hydroxylamine hydrochloride to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with activity against bacteria, viruses, and parasites.

Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.

Agrochemicals: The compound is explored for its potential as a nematicide and insecticide.

Mecanismo De Acción

The mechanism of action of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes such as succinate dehydrogenase, leading to disruption of metabolic pathways in pathogens . In agrochemical applications, it may interfere with the nervous system of pests, leading to their immobilization and death .

Comparación Con Compuestos Similares

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other oxadiazole derivatives such as:

- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

These compounds share the oxadiazole ring but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique structure of this compound, with its phenyl group, imparts distinct properties that may enhance its effectiveness in specific applications .

Actividad Biológica

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, including anticancer, anti-inflammatory, and antioxidant activities, as well as its potential mechanisms of action based on recent studies.

- Molecular Formula : C16H15N3O

- Molecular Weight : 265.31 g/mol

- Melting Point : Approximately 164.87 °C

- Boiling Point : ~448.0 °C at 760 mmHg

- Density : ~1.2 g/cm³

- pKa : 5.94 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

- A study evaluated various oxadiazole derivatives for their antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.63 |

| Doxorubicin | MCF-7 | 10.38 |

This data suggests that modifications on the phenyl ring can enhance biological activity, indicating a structure–activity relationship that warrants further exploration.

The mechanisms underlying the anticancer effects of oxadiazole derivatives often involve the induction of apoptosis through various pathways:

- p53 Activation : Studies have shown that certain compounds increase p53 expression levels and promote caspase activation, leading to apoptosis in cancer cells .

- Inhibition of Carbonic Anhydrases : Some oxadiazole derivatives selectively inhibit carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

Anti-inflammatory and Antioxidant Activities

In addition to anticancer properties, this compound has demonstrated anti-inflammatory and antioxidant effects:

- In vitro assays using the DPPH radical scavenging method indicated significant antioxidant activity at concentrations around 25 µM, with scavenging rates comparable to ascorbic acid .

| Activity Type | Test Concentration | Scavenging Rate (%) |

|---|---|---|

| Antioxidant | 25 µM | 76.0 (Ascorbic Acid) |

| 32.0 - 87.3 |

Furthermore, in vivo studies involving carrageenan-induced paw edema models showed that oxadiazole derivatives significantly reduced inflammation compared to standard anti-inflammatory drugs like indomethacin .

Case Study 1: Antitumor Efficacy

A specific study focused on a series of synthesized oxadiazole derivatives, including this compound. The study reported that these compounds exhibited potent cytotoxicity against multiple cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar levels .

Case Study 2: Mechanistic Insights

Another research highlighted the role of these compounds in modulating apoptotic pathways through Western blot analyses that confirmed increased levels of pro-apoptotic proteins in treated cells . This mechanistic insight provides a foundation for further drug development aimed at targeting specific cancer types.

Propiedades

IUPAC Name |

1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIGPHKXQOPZJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589712 |

Source

|

| Record name | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-76-5 |

Source

|

| Record name | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.